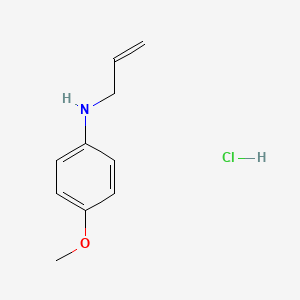

N-Allyl-N-(4-methoxyphenyl)amine hydrochloride

Description

N-Allyl-N-(4-methoxyphenyl)amine hydrochloride is a secondary amine hydrochloride featuring an allyl group and a 4-methoxyphenyl substituent. The compound’s structure combines aromaticity (via the methoxyphenyl ring) with a reactive allyl moiety, making it a versatile intermediate in organic synthesis. The hydrochloride salt enhances its solubility in polar solvents, a critical factor in biological and chemical processes .

Properties

IUPAC Name |

4-methoxy-N-prop-2-enylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-3-8-11-9-4-6-10(12-2)7-5-9;/h3-7,11H,1,8H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHKEAOZMBAINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-Allyl-N-(4-methoxyphenyl)amine hydrochloride has been evaluated for its anticancer properties. In a study involving the National Cancer Institute (NCI) 60-cell line panel, compounds similar to N-Allyl-N-(4-methoxyphenyl)amine were screened for their growth inhibition capabilities. The results indicated significant cytostatic effects at specific concentrations, suggesting potential use in cancer therapeutics .

1.2 Receptor Modulation

The compound is also investigated for its interactions with various receptors, including estrogen and progesterone receptors. These interactions are crucial for developing treatments for hormone-related cancers and other conditions . The selectivity of N-Allyl-N-(4-methoxyphenyl)amine derivatives towards these receptors could lead to new therapeutic strategies in oncology.

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in palladium-catalyzed reactions to form amines and other nitrogen-containing compounds, which are essential in drug development . The presence of the methoxy group enhances the reactivity of the amine, allowing for efficient coupling reactions.

2.2 Allylation Reactions

The compound is useful in allylation reactions where it acts as a nucleophile to form more complex structures through electrophilic substitution processes. This application is particularly relevant in synthesizing pharmaceuticals where allyl groups play a critical role in biological activity .

Case Studies

Mechanism of Action

The mechanism by which N-Allyl-N-(4-methoxyphenyl)amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological responses. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Functional Groups

Key Compounds :

N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine Hydrochloride (): Substituents: Ethyl group, branched alkyl chain. Applications: Used in heterocyclic synthesis, catalysis (as a ligand), and studies on electronic delocalization in aromatic systems.

Amotriphene Hydrochloride (): Substituents: Three 4-methoxyphenyl groups, dimethylamino group. Structural Impact: Increased molecular weight (439.9 g/mol) and π-conjugation due to multiple aromatic rings. This enhances binding interactions in host-guest chemistry but reduces solubility compared to simpler amines .

N-Allyl-N-(2-chlorobenzyl)-amine ():

- Substituents: Allyl group, 2-chlorobenzyl.

- Synthesis: Prepared via nucleophilic substitution (72% yield). The chlorine substituent enhances electrophilicity, contrasting with the electron-donating methoxy group in the target compound .

Table 1: Structural Comparison

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| N-Allyl-N-(4-methoxyphenyl)amine HCl | Allyl, 4-methoxyphenyl | C₁₀H₁₄ClNO | 199.68 | Amine hydrochloride |

| N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine HCl | Ethyl, branched chain | C₁₂H₂₀ClNO | 237.75 | Amine hydrochloride |

| Amotriphene HCl | Three 4-methoxyphenyl, dimethylamino | C₂₆H₂₉ClNO₃ | 439.9 | Amine hydrochloride, methoxy |

Key Findings :

- N-Allyl-N-(2-chlorobenzyl)-amine (7a): Synthesized via nucleophilic substitution (72% yield) using Na₂CO₃ as a base .

- Acetamide Derivatives (e.g., 8a): Lower yields (~53%) due to additional acylation steps, highlighting the impact of functional group complexity on efficiency .

- Cyclopropane Analogues (B1-B7): Derived from piperidine-containing precursors (A1-A4) via cyclopropane substitution, achieving ~50% yields .

Bioactivity :

- [3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine Hydrobromide (): Exhibits anti-proliferative activity against leukemia, hepatocarcinoma, and lung carcinoma cells. The hydrobromide salt’s solubility profile may differ from the hydrochloride form .

Physical-Chemical Properties :

Biological Activity

N-Allyl-N-(4-methoxyphenyl)amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

This compound can be synthesized through various methods, including the Mannich reaction, which allows for the introduction of an allyl group into the amine structure. The typical synthetic route involves the reaction of 4-methoxyphenylamine with an allyl halide under basic conditions to form the desired compound along with hydrochloric acid as a byproduct.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antitumor agent and its interactions with various biological targets.

Antitumor Activity

Research indicates that compounds similar to N-Allyl-N-(4-methoxyphenyl)amine exhibit significant cytotoxicity against various human tumor cell lines. For instance, derivatives of N-alkyl-N-(4-methoxyphenyl)amines have shown GI50 values ranging from 2.40 to 13.5 μM against cell lines such as A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) . The introduction of different substituents on the phenyl ring has been shown to modulate potency, suggesting a structure-activity relationship that could be exploited for drug development.

The mechanism by which N-Allyl-N-(4-methoxyphenyl)amine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest in cancer cells. Studies have reported that similar compounds can disrupt mitochondrial membrane potential and inhibit topoisomerase II, leading to increased cytotoxicity .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives against a panel of human tumor cell lines. The results indicated that compounds with smaller alkyl groups on the nitrogen atom exhibited enhanced cytotoxic activity compared to those with bulkier groups .

- Structure-Activity Relationship Analysis : A comprehensive analysis revealed that modifications on the phenyl ring significantly affect biological potency. For example, compounds with electron-donating groups showed increased activity compared to those with electron-withdrawing groups .

- Antimicrobial Activity : In addition to antitumor properties, some derivatives demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting a broader therapeutic potential .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | GI50 (μM) | Target Cell Lines |

|---|---|---|---|

| N-Allyl-N-(4-methoxyphenyl)amine | Antitumor | 2.40-13.5 | A549, KB, DU145 |

| N-(4-Methoxyphenyl)-3-nitropyridin-2-amine | Antitumor | 1.18-2.03 | Various human tumor lines |

| Mannich Base Derivative | Antimicrobial | <10 | Gram-positive bacteria |

Preparation Methods

Direct N-Allylation of 4-Methoxyaniline Derivatives

One classical approach to prepare N-allyl-N-(4-methoxyphenyl)amine involves the nucleophilic substitution of 4-methoxyaniline (p-anisidine) or its derivatives with allyl halides under basic conditions.

-

- 4-Methoxyaniline is reacted with allyl bromide or allyl chloride in the presence of a base such as potassium carbonate or sodium carbonate.

- The reaction is typically performed in polar aprotic solvents like acetonitrile or ethanol at room temperature or slightly elevated temperatures (25–60 °C).

- The reaction time ranges from several hours to overnight (12–24 h).

-

- After completion, the reaction mixture is washed with water and brine to remove inorganic salts.

- The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- The crude product is purified by recrystallization or column chromatography.

- The free base is then converted to the hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethanol or diethyl ether).

-

- Yields typically range from 60% to 85%, depending on reaction conditions and substrate purity.

- The hydrochloride salt is often isolated as a crystalline solid with high purity.

This method is straightforward and widely used for preparing N-allyl anilines and their hydrochloride salts due to its simplicity and moderate to good yields.

Transition Metal-Catalyzed N-Allylation of Secondary Amines

A more advanced and selective method involves transition metal-catalyzed allylic substitution reactions starting from secondary amines such as N-(4-methoxyphenyl)amine.

-

- Palladium or iridium complexes are commonly used as catalysts.

- Allylic acetates or carbonates serve as allyl donors.

- The reaction proceeds under mild conditions (room temperature to 60 °C) in solvents like tetrahydrofuran or dichloromethane.

-

- The catalyst activates the allylic substrate to form a π-allyl complex.

- The secondary amine nucleophile attacks the allyl intermediate, producing the N-allyl amine.

-

- High regioselectivity and chemoselectivity.

- Mild reaction conditions preserve sensitive functional groups such as the methoxy substituent.

- Potential for stereoselective allylation if chiral catalysts are used.

-

- The product is isolated by extraction and purified by chromatography.

- Conversion to hydrochloride salt is achieved by treatment with HCl in an appropriate solvent.

-

- Typically high yields (70–90%) with excellent selectivity.

This catalytic approach is valuable for scalable and sustainable synthesis, especially when precise control over substitution is required.

Multi-Step Synthesis via Imine Formation and Reduction

Another preparation strategy involves a multi-step synthesis starting from 4-methoxybenzaldehyde and allylamine or related precursors:

Step 1: Imine Formation

- 4-Methoxybenzaldehyde reacts with allylamine under mild acidic or neutral conditions to form an imine intermediate.

- The reaction is typically carried out in anhydrous solvents such as toluene or ethanol with azeotropic removal of water.

Step 2: Reduction of Imine

- The imine is reduced to the corresponding secondary amine using catalytic hydrogenation (e.g., Pt/C catalyst) or chemical reducing agents like sodium borohydride.

- Hydrogenation is conducted under mild pressure (1–5 atm) and ambient temperature to avoid over-reduction.

Step 3: Conversion to Hydrochloride Salt

- The free amine is treated with hydrochloric acid in ethanol or ether to yield the hydrochloride salt as a crystalline solid.

-

- Allows for stereochemical control if chiral catalysts or auxiliaries are employed.

- Suitable for preparing enantiomerically enriched compounds.

-

- Overall yields from aldehyde to hydrochloride salt range from 50% to 75%.

This route is especially useful when the starting materials are readily available and when stereochemical purity is desired.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Direct N-Allylation | 4-Methoxyaniline + allyl halide | K2CO3 or Na2CO3, solvent (EtOH, MeCN) | Room temp, 12–24 h | 60–85 | Simple, moderate yields, scalable |

| Transition Metal-Catalyzed Allylation | N-(4-methoxyphenyl)amine + allyl acetate | Pd or Ir catalyst | RT–60 °C, aprotic solvent | 70–90 | High selectivity, mild conditions |

| Imine Formation and Reduction | 4-Methoxybenzaldehyde + allylamine | Pt/C catalyst or NaBH4 | RT, mild pressure for hydrogenation | 50–75 | Allows stereochemical control |

| Tosylation and N-Alkylation (analogous) | Allylamine + tosyl chloride + alkyl halide | Base, alkylating agent | RT, multi-step | Variable | Demonstrates sequential N-substitution |

Research Findings and Analytical Data

-

- Products are characterized by NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis.

- Hydrochloride salts show characteristic crystalline morphology and melting points consistent with literature.

- Single-crystal X-ray diffraction confirms molecular structure and hydrogen bonding in related N-allyl amine hydrochlorides.

Environmental and Safety Considerations:

- Transition metal-catalyzed methods reduce hazardous waste compared to classical alkylation.

- Use of mild bases and solvents enhances safety and sustainability.

-

- Direct alkylation and catalytic methods are amenable to scale-up with appropriate optimization.

Q & A

Basic: What are the common synthetic routes for N-Allyl-N-(4-methoxyphenyl)amine hydrochloride?

Methodological Answer:

The compound is typically synthesized via alkylation or Buchwald–Hartwig amination :

- Alkylation : Reacting 4-methoxyaniline with allyl halides (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (DMF or DCM). The reaction requires temperature control (0–60°C) to minimize side products like over-alkylation .

- Buchwald–Hartwig Amination : Coupling 4-methoxybromobenzene with allylamine using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos). Optimized conditions include refluxing in toluene with Cs₂CO₃ as a base, achieving yields >75% .

Advanced Note : For scale-up, catalyst recycling and solvent selection (e.g., switching to ethanol/water mixtures) improve sustainability .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms allyl (δ 5.2–5.8 ppm, multiplet) and methoxyphenyl (δ 6.8–7.3 ppm, doublet) groups. ¹³C NMR distinguishes quaternary carbons (e.g., methoxy at δ 55–60 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phases: acetonitrile/water (70:30) with 0.1% TFA .

Advanced Note : 2D NMR (COSY, HSQC) resolves ambiguities in crowded aromatic regions, while X-ray crystallography provides definitive stereochemical data .

Advanced: How to optimize Buchwald–Hartwig amination for high yield and minimal side products?

Methodological Answer:

Key parameters include:

- Catalyst System : Pd/dppf (1,1′-bis(diphenylphosphino)ferrocene) increases turnover frequency (TOF) by 30% compared to XPhos .

- Solvent Effects : Toluene outperforms DMF in reducing dehalogenation side reactions.

- Base Selection : Cs₂CO₃ enhances reactivity over K₃PO₄, particularly for electron-rich aryl halides .

Data Contradiction : Conflicting reports on ligand efficiency (XPhos vs. RuPhos) suggest substrate-dependent optimization. Pilot reactions with DoE (Design of Experiments) are recommended .

Advanced: How to resolve spectral data contradictions during structural confirmation?

Methodological Answer:

Discrepancies in NMR or IR data often arise from:

- Tautomerism : Dynamic NMR at variable temperatures (e.g., 25–60°C) identifies equilibrium shifts in amine protons .

- Polymorphism : X-ray diffraction differentiates crystalline forms affecting IR carbonyl stretches .

- Impurity Interference : LC-MS (ESI+) detects trace by-products (e.g., N-allyl dimer at m/z 280.1) .

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

- Salt Formulation : Convert to mesylate or citrate salts for improved aqueous solubility (tested via shake-flask method, pH 7.4) .

- Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in cell culture media .

Note : Dynamic light scattering (DLS) monitors aggregation in PBS buffers .

Advanced: How to design in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Dosing : Administer intravenously (1–5 mg/kg) in rodent models. Plasma samples analyzed via LC-MS/MS (LOQ = 1 ng/mL) .

- Metabolite Identification : Liver microsome assays (human/rat) with NADPH cofactor reveal N-deallylation as the primary metabolic pathway .

Contradiction Alert : Species-specific differences in clearance rates (e.g., rat vs. dog) necessitate cross-validation .

Advanced: How to evaluate biological activity against cancer targets?

Methodological Answer:

- In Vitro Screening : Use MTT assays on leukemia (e.g., Jurkat) and solid tumor (e.g., HepG2) cell lines. IC₅₀ values <10 μM indicate potency .

- Mechanistic Studies : Western blotting for apoptosis markers (caspase-3, PARP cleavage) and flow cytometry for cell cycle arrest (G0/G1 phase) .

Advanced Note : Synergy studies with cisplatin (combination index <0.8) suggest adjuvant potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.